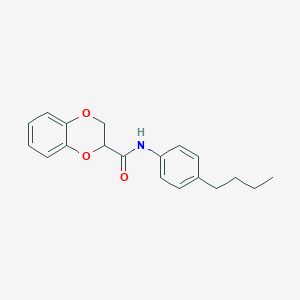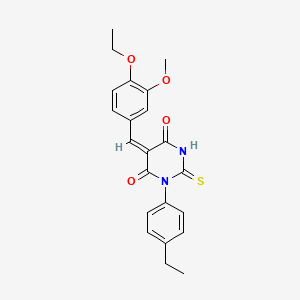![molecular formula C18H13N3OS B5197359 (6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B5197359.png)
(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a phenylmethylidene and a 4-methylphenyl group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the triazole and thiazole precursors, which are then fused together under specific reaction conditions. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This involves the cyclization of thioamides with α-haloketones.
Fusion of Rings: The triazole and thiazole rings are fused together through a condensation reaction, often facilitated by a base such as sodium ethoxide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethylidene and 4-methylphenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methyl 4-aminobenzoate: A compound with a similar aromatic structure but different functional groups.
Uniqueness
(6Z)-3-(4-METHYLPHENYL)-6-(PHENYLMETHYLIDENE)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its fused triazole-thiazole ring system and specific substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(6Z)-6-benzylidene-3-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-7-9-14(10-8-12)16-19-20-18-21(16)17(22)15(23-18)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIHAUQTQBEGQ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B5197294.png)
![1,3,3-trimethyl-6-(4-nitrobenzyl)-6-azabicyclo[3.2.1]octane](/img/structure/B5197298.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5197317.png)

![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2-{[2-({2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL}SULFANYL)ETHYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5197347.png)
![(3R,4R)-1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5197371.png)
![3-Ethyl-2-[(3-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate](/img/structure/B5197378.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)

![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)
